OT-R Antagonist 2 vs OT-R Antagonist 1: Rat OT-R Inhibitory Potency Comparison
In the same pyrrolidine carboxamide chemical series, OT-R antagonist 2 exhibits an 11-fold lower potency for inhibition of the rat oxytocin receptor compared to OT-R antagonist 1, as measured by IP3 synthesis inhibition. OT-R antagonist 2 shows an IC50 of 0.33 μM (330 nM) [1], whereas OT-R antagonist 1 demonstrates an IC50 of 0.03 μM (30 nM) under comparable assay conditions . This difference originates from the E/Z configuration of the methoxyimino group—OT-R antagonist 2 is the (E)-configured analog, while OT-R antagonist 1 is the (Z)-configured analog . The 11-fold potency differential provides a valuable stereochemical SAR tool for probing the conformational requirements of the OT-R binding pocket.
| Evidence Dimension | Rat oxytocin receptor inhibition (IP3 synthesis assay) |
|---|---|
| Target Compound Data | IC50 = 0.33 μM (330 nM) |
| Comparator Or Baseline | OT-R antagonist 1: IC50 = 0.03 μM (30 nM) |
| Quantified Difference | OT-R antagonist 1 is 11-fold more potent (330 nM vs 30 nM) |
| Conditions | In vitro IP3 synthesis inhibition assay using rat oxytocin receptor; (E)-methoxyimino configuration for OT-R antagonist 2, (Z)-methoxyimino configuration for OT-R antagonist 1 |
Why This Matters
The 11-fold potency difference enables dose-response differentiation in rat ex vivo studies and supports stereochemistry-driven SAR investigations of the OT-R ligand-binding domain.
- [1] AdooQ BioScience. OT-R antagonist 2 Datasheet (Catalog No. A21647). View Source
